![molecular formula C21H24N4O3S B12034343 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034343.png)
4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C21H24N4O3S and a molecular weight of 412.514 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate aldehydes and amines under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety.
Material Science: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol
- **4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(3-isopropoxyphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
The uniqueness of 4-{[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24N4O3S |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O3S/c1-5-27-18-10-9-15(11-19(18)26-4)13-22-25-20(23-24-21(25)29)16-7-6-8-17(12-16)28-14(2)3/h6-14H,5H2,1-4H3,(H,24,29)/b22-13+ |
InChI Key |
VKJMVDROIKHLCX-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC(C)C)OC |
Origin of Product |
United States |
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